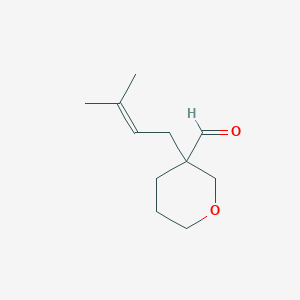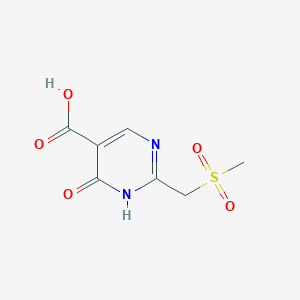methanol](/img/structure/B13205888.png)
[1-(Aminomethyl)cyclopropyl](1-methyl-1H-imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Lacks the methyl group on the imidazole ring.
1-(Aminomethyl)cyclopropylmethanol: The imidazole ring is substituted at a different position.
Uniqueness
The presence of the 1-methyl group on the imidazole ring in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from other similar compounds. This methyl group can influence the compound’s electronic properties, steric hindrance, and overall reactivity, making it unique in its class.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-(1-methylimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-8(12)7(13)9(6-10)2-3-9/h4-5,7,13H,2-3,6,10H2,1H3 |
InChI-Schlüssel |
NUYAZJBLSWYJNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


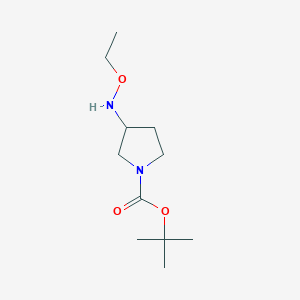


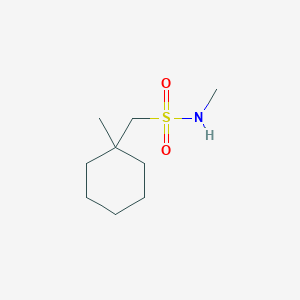
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
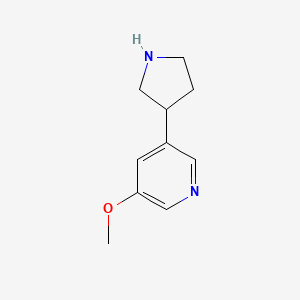

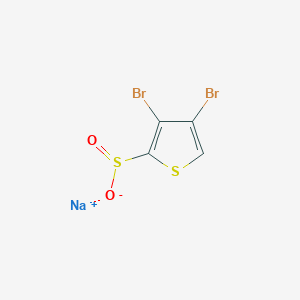
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

